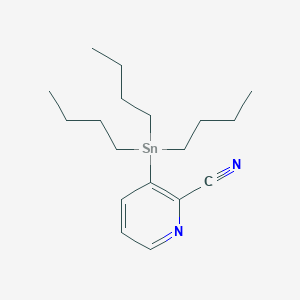
3-(Tributylstannyl)-2-pyridinecarbonitrile
描述
Tributyltin (TBT) compounds are a class of organotin compounds which contain the (C4H9)3Sn group . They have three butyl groups covalently bonded to a tin (IV) atom . A general formula for these compounds is (CH3CH2CH2CH2)3Sn−X .
Synthesis Analysis
Tributyltin compounds can be used in the synthesis of various organic compounds . For example, they can be used as precursors for chain propagating radicals in the synthesis of tetrahydrocannabinols and derivatives .Molecular Structure Analysis
The molecular structure of a tributyltin compound typically consists of a tin (IV) atom covalently bonded to three butyl groups .Chemical Reactions Analysis
Tributyltin compounds can participate in various chemical reactions. For example, they can be used as precursors for chain propagating radicals .Physical And Chemical Properties Analysis
Tributyltin compounds have a low water solubility, making them ideal for antifouling agents . They also have a high fat solubility and tend to absorb more readily to organic matter in soils or sediment .科学研究应用
Pyridine Derivatives in Drug Discovery
Pyridine derivatives, including structures like pyrrolidine rings, are pivotal in medicinal chemistry for developing compounds for treating human diseases. Their saturation, stereochemistry, and 3D structure contribute to their effectiveness in exploring pharmacophore spaces. This class of compounds is utilized in synthesizing bioactive molecules with target selectivity, demonstrating the chemical versatility and application of pyridine derivatives in drug discovery and development (Li Petri et al., 2021).
Environmental and Toxicological Research
Tributyltin (TBT), sharing a part of the name with the compound , has been extensively studied for its environmental impact, particularly in marine and freshwater ecosystems due to its use in antifouling agents. Research on TBT has informed policies and regulatory measures due to its toxic, persistent, and bioaccumulative characteristics (Antízar-Ladislao, 2008).
Catalysis and Chemical Synthesis
Research on hybrid catalysts, including those involving pyridine derivatives, highlights their importance in synthesizing biologically and pharmaceutically relevant compounds. These studies shed light on the synthesis pathways and the use of various catalysts in creating complex molecules, demonstrating the integral role of pyridine structures in catalytic processes (Parmar et al., 2023).
Biopolymer Research
Polyhydroxyalkanoates (PHAs) research, while not directly related to 3-(Tributylstannyl)-2-pyridinecarbonitrile, showcases the exploration of biopolymers for medical applications, indicating a broader scientific interest in materials science and the development of new, biocompatible materials for healthcare (Chai et al., 2020).
安全和危害
属性
IUPAC Name |
3-tributylstannylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N2.3C4H9.Sn/c7-5-6-3-1-2-4-8-6;3*1-3-4-2;/h1-2,4H;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMDONAGHOEWRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(N=CC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Tributylstannyl)-2-pyridinecarbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 1-(5-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate](/img/structure/B1446314.png)
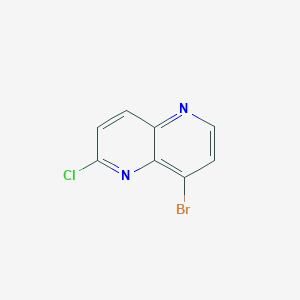

![N-Hydroxybenzo[d]thiazole-6-carbimidoyl chloride](/img/structure/B1446318.png)
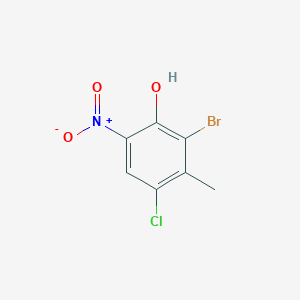
![2-[(Tert-butoxy)carbonyl]pyridine-4-carboxylic acid](/img/structure/B1446321.png)

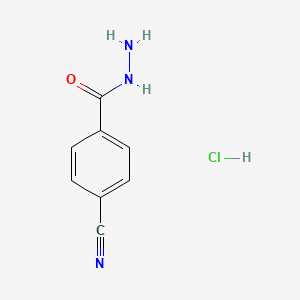
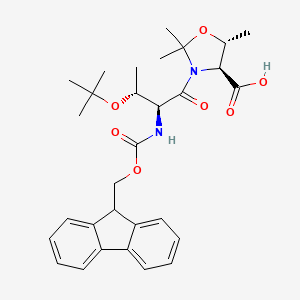
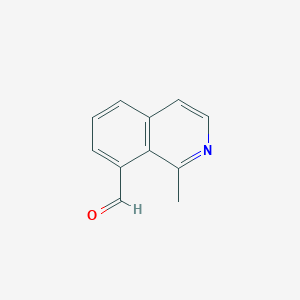
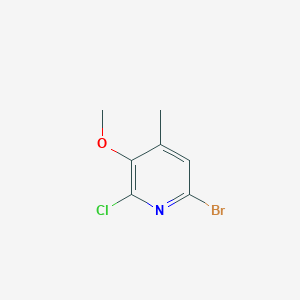
![[3-(1-Phenyl-cyclobutyl)-[1,2,4]oxadiazol-5-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B1446331.png)
![7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1446334.png)
![tert-Butyl 1-ethyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1446336.png)